1-Methyl-2-oxo-3-piperidinecarboxylic Acid
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Overview
Description
1-Methyl-2-oxo-3-piperidinecarboxylic Acid, also known as 3-Carboxy-1-methyl-2-piperidone, is a heterocyclic compound with the molecular formula C7H11NO3. This compound is characterized by a piperidine ring with a carboxylic acid and a ketone functional group. It is used as a building block in organic synthesis, particularly in the preparation of spirocyclic oxindoles via copper-catalyzed direct C-H, Ar-H functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxo-3-piperidinecarboxylic Acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylpiperidine with an oxidizing agent can yield the desired compound. Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-3-piperidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alcohols or amines in the presence of catalysts.
Major Products Formed
Oxidation Products: More complex piperidine derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters or amides, depending on the reagents used.
Scientific Research Applications
1-Methyl-2-oxo-3-piperidinecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-3-piperidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Such as 1-methyl-1H-pyrrole, which also exhibit diverse biological activities.
Piperidine Derivatives: Including other piperidones and piperidinecarboxylic acids.
Uniqueness
1-Methyl-2-oxo-3-piperidinecarboxylic Acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-methyl-2-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWBMZCAOJKJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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